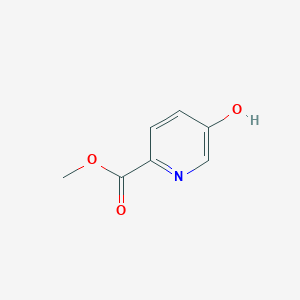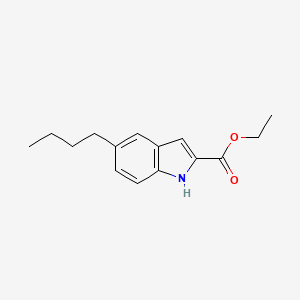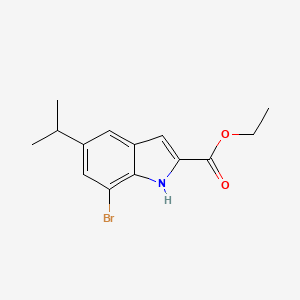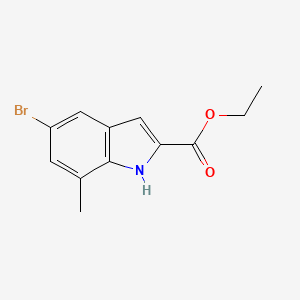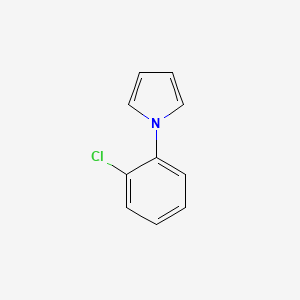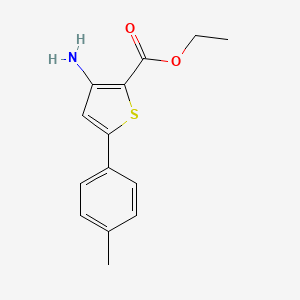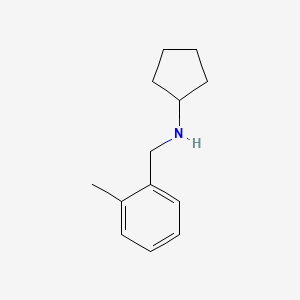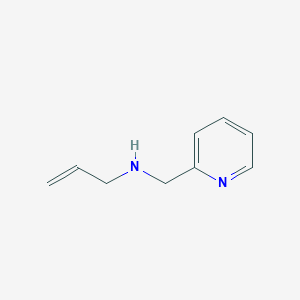
N-(pyridin-2-ylmethyl)prop-2-en-1-amine
Overview
Description
“N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is a chemical compound that has been used in the synthesis of a series of manganese (II) complexes for grafting onto appropriate solid supports . These ligands mimic the 2-His-1-carboxylate facial chelation present in the active site of the manganese-dependent dioxygenase (MndD) .
Synthesis Analysis
The compound has been synthesized using clickable ligands like N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) and N-((1-methyl-1H-imidazol-2-yl)methyl)-N-(pyridin-2-ylmethyl)prop-2-yn-1-amine (L2) . The synthesis involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of “N-(pyridin-2-ylmethyl)prop-2-en-1-amine” is C9H12N2 . The exact mass is 148.10000 .Chemical Reactions Analysis
The compound has been used in the synthesis of manganese (II) complexes . The synthesis involves the formation of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The compound has a density of 0.972g/cm3 and a boiling point of 226.4ºC at 760 mmHg . The flash point is 90.7ºC . The LogP value is 1.74810 and the index of refraction is 1.521 .Scientific Research Applications
Coordination Polymers and Supramolecular Architectures
N-(pyridin-2-ylmethyl)prop-2-en-1-amine has been extensively studied in the formation of coordination polymers and supramolecular architectures. For example, the self-assembly with AgX salts and similar ligands results in the creation of helical silver(I) coordination polymers, exhibiting diverse cis-trans and trans-trans conformation which are essential in constructing helical structures (Zhang et al., 2013). Additionally, similar strategies have been applied to mercury supramolecular architectures, showing structural diversity due to different mercury-halide clusters and ligand conformations (Ye et al., 2016).
Catalysis
This compound has also found applications in catalysis. For instance, it's been identified as an efficient ligand for CuI-catalyzed amination of aryl halides at room temperature, showing high functional group tolerance (Wang et al., 2015).
Luminescent Properties
Several studies have demonstrated the potential of N-(pyridin-2-ylmethyl)prop-2-en-1-amine in enhancing luminescent properties. For example, silver(I) coordination complexes with this ligand have shown significant solid-state luminescent properties (Zhang et al., 2013).
Bioinspired Applications
The compound has been used to synthesize manganese(II) complexes for grafting onto solid supports, mimicking the 2-His-1-carboxylate facial chelation present in dioxygenase enzymes. These complexes have been characterized for weak magnetic exchange interactions (Chaignon et al., 2014).
Chemosensors
It has been synthesized as a colorimetric and fluorescent chemosensor for metal ions, especially for the detection of Cu2+ ions, demonstrating high water solubility and cell permeability, which is crucial for applications in aqueous solutions and mammalian cells (Zheng et al., 2016).
Magnetic Properties
Studies on the magnetic properties of complexes involving this compound, such as linear-chain manganese(II) complexes, have contributed to the understanding of antiferromagnetic coupling in such systems (Wu et al., 2003).
Synthesis of Novel Complexes
The versatility of N-(pyridin-2-ylmethyl)prop-2-en-1-amine in forming various complexes is highlighted in its use in synthesizing novel ruthenium and iridium compounds, which have applications in catalysis and transfer hydrogenation reactions [(Thangavel et al., 2017)](https://consensus.app/papers/syntheses-investigations-half-iriii-rhiii-amine-thangavel/374ee68db5685bbdb3d606f15e19650a/?utm_source=chatgpt).
Future Directions
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-6-10-8-9-5-3-4-7-11-9/h2-5,7,10H,1,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUXVMDZOWGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406032 | |
| Record name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
CAS RN |
62402-16-8 | |
| Record name | N-(pyridin-2-ylmethyl)prop-2-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Pyridinylmethyl)-2-propen-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



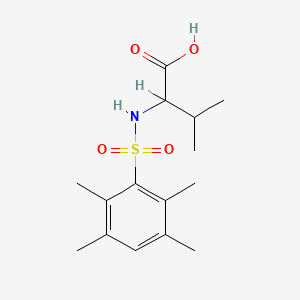
![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
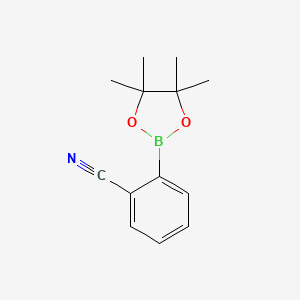
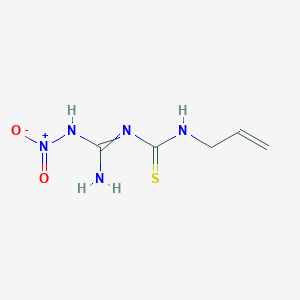
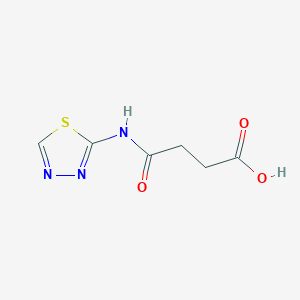
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)
